Clavulanic Acid Dimer Impurity, also known as Related Substance G, is an undesirable byproduct formed during the production of Potassium Clavulanate, a pharmaceutical ingredient often used in conjunction with antibiotics like Amoxicillin. [, ] This impurity originates during the fermentation process of Clavulanic Acid, with its concentration increasing alongside fermentation duration. []
Clavulanic Acid Dimer Impurity is synthesized during the fermentation process of Clavulanic Acid by Streptomyces clavuligerus. [, ] Its formation is influenced by various factors, most notably temperature. Fermentation at higher temperatures (26-28°C) leads to increased impurity levels compared to lower temperatures (24°C). []
Research has identified L-Tyrosine and Succinic Acid as precursors for the biosynthesis of Clavulanic Acid Dimer Impurity within the fermentation broth. [] The reaction is believed to be enzyme-catalyzed, specifically by an extracellular enzyme found in the fermentation supernatant. []
High Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) has been used to identify and confirm the presence of Clavulanic Acid Dimer Impurity in Potassium Clavulanate final products. [, ]
The reaction involves the condensation of L-Tyrosine and Succinic Acid, potentially through multiple steps, leading to the formation of the dimer. [] The exact mechanism and intermediates involved remain to be elucidated.
The impurity's presence in the fermentation broth and its persistence through standard purification steps suggest a certain degree of solubility in aqueous environments. [] Its removal necessitates specific techniques, highlighting differences in its physical properties compared to Clavulanic Acid and Potassium Clavulanate.
Detecting and quantifying Clavulanic Acid Dimer Impurity is crucial for ensuring the quality and safety of Potassium Clavulanate used in pharmaceutical formulations. [, ]
Understanding the factors influencing the formation of Clavulanic Acid Dimer Impurity can contribute to optimizing fermentation processes for Clavulanic Acid production. [] This includes manipulating parameters like temperature, media composition, and strain selection to minimize impurity levels and enhance product yield.
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